molecular formula C23H20N4O3 B2764518 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921823-52-1

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2764518
CAS No.: 921823-52-1
M. Wt: 400.438
InChI Key: PWDBYKKHJGTOHT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a bicyclic scaffold with two nitrogen atoms. The core structure is substituted at position 3 with a phenethyl group (–CH₂CH₂C₆H₅) and at position 1 with an acetamide moiety (–CH₂C(O)NHPh).

Properties

CAS No.

921823-52-1

Molecular Formula

C23H20N4O3

Molecular Weight

400.438

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28)

InChI Key

PWDBYKKHJGTOHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Substrate Preparation: : The synthesis begins with appropriate starting materials, such as substituted pyrimidine derivatives.

  • Formation of the Pyrido[3,2-d]pyrimidine Core: : This step often involves cyclization reactions under acidic or basic conditions, using catalysts to facilitate ring formation.

  • Phenethyl Group Introduction: : The phenethyl group is typically introduced via substitution reactions using reagents like phenethyl halides.

  • Final Acylation: : The N-phenylacetamide moiety is added through an acylation reaction, often using an appropriate acyl chloride and a base like triethylamine.

Industrial Production Methods

For large-scale production, automated synthetic setups are employed. Reaction conditions are optimized for yield and purity, and continuous flow reactors are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, forming oxidized products that might have different properties.

  • Reduction: : Reduction reactions may target specific functional groups, potentially modifying the activity or stability of the compound.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromic acid.

  • Reduction: : Agents like lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Reagents such as halogenated phenyl derivatives or other electrophiles and nucleophiles.

Major Products

Products of these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with potential alterations in chemical behavior and properties.

Scientific Research Applications

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is utilized in a range of scientific domains:

  • Chemistry: : As a precursor for more complex molecules or as a reactant in organic synthesis.

  • Biology: : Investigated for its bioactivity, which may include enzyme inhibition or interaction with biological macromolecules.

  • Medicine: : Explored for potential therapeutic effects, possibly related to its structural similarity to biologically active compounds.

  • Industry: : Used in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

This compound exerts its effects through several mechanisms:

  • Molecular Targets: : It may bind to specific proteins or nucleic acids, affecting their function.

  • Pathways Involved: : Involvement in cellular pathways, such as signal transduction or metabolic routes, altering cellular responses or activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Functional and Pharmacological Insights

Core Heterocycle Influence: Pyrido[3,2-d]pyrimidine derivatives (target compound and ) exhibit planar aromatic cores suitable for π-π stacking in enzyme active sites. In contrast, thieno[2,3-d]pyrimidines () incorporate a sulfur atom, which may alter electronic distribution and enhance antimicrobial potency . Benzo[d]oxazol-3(2H)-one derivatives () are structurally distinct but share the acetamide functionality, enabling bifunctional chelation for radiopharmaceutical applications .

Substituent Effects: Phenethyl vs. Imidazo[1,2-a]pyridine Modifications (): These substituents introduce nitrogen-rich heterocycles, likely improving DNA gyrase binding in bacteria, as evidenced by their low MIC values .

Acetamide Tailoring :

  • N-phenyl vs. N-(4-CF₃-phenyl) (): The CF₃ group in ’s compound increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to the target compound’s phenyl group (logP ~2.8) .
  • N-aryl vs. N-methyl-N-phenyl (): The methyl group in PBPA reduces steric hindrance, optimizing binding to the translocator protein (TSPO) for imaging applications .

Contradictions and Limitations

  • While thieno[2,3-d]pyrimidines () show antimicrobial activity, pyrido[3,2-d]pyrimidines (target compound, ) lack explicit efficacy data in the provided evidence, making direct comparisons speculative.
  • ’s PBPA and ’s chromen-4-one derivatives highlight divergent applications (imaging vs. kinase inhibition), underscoring the need for target-specific optimization .

Biological Activity

The compound 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic molecule that belongs to the class of pyrido-pyrimidine derivatives. Its unique structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available literature and research findings.

Structural Characteristics

The molecular formula of the compound is C23H19N4O3C_{23}H_{19}N_{4}O_{3} with a molecular weight of approximately 418.4 g/mol. The structure includes:

  • A pyrido-pyrimidine core , which is known for various biological activities.
  • Functional groups such as acetanilide and phenethyl , which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with a similar pyrido-pyrimidine framework exhibit a range of biological activities, including:

  • Anticonvulsant properties.
  • Antitumor effects.
  • Antimicrobial activity.

Anticonvulsant Activity

Studies have shown that derivatives of pyrido-pyrimidine compounds can exhibit significant anticonvulsant activity. For instance, related compounds have been evaluated in animal models using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models. Preliminary findings suggest that modifications to the core structure can enhance efficacy against seizures:

CompoundTest MethodDose (mg/kg)Efficacy
Derivative AMES100Active
Derivative BPTZ300Active
Derivative CMES100Inactive

These results indicate that certain structural modifications can lead to enhanced or diminished anticonvulsant properties.

The mechanism by which this compound exerts its biological effects may involve interactions with specific neurotransmitter systems or ion channels. For example, compounds with similar structures have been shown to interact with:

  • Voltage-sensitive sodium channels , which are crucial for neuronal excitability.
  • GABAergic systems , potentially enhancing inhibitory neurotransmission.

Case Studies and Research Findings

  • Anticonvulsant Screening : In a study assessing various derivatives, several compounds displayed significant protection against seizures in both MES and PTZ tests. Notably, the introduction of fluorinated groups was linked to increased metabolic stability and bioavailability.
  • Antitumor Activity : Research into related pyrido-pyrimidine derivatives has indicated potential antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting a broad spectrum of biological activity.

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